ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H16FNO3S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.08349271 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological activities, particularly focusing on its anticancer properties.
- Molecular Formula : C18H17FN2O3S2
- Molecular Weight : 392.5 g/mol
- IUPAC Name : Ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- InChI Key : ICUYTHJBNYOJRK-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiophene Ring : A cyclization reaction is performed using sulfur-containing reagents.
- Introduction of the Fluorobenzoyl Group : This is achieved through an acylation reaction using 4-fluorobenzoyl chloride.
- Formation of the Carboxylate Group : The final step involves esterification to produce the ethyl ester.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The fluorobenzoyl group can interact with enzyme active sites, potentially inhibiting their activity.
- DNA Intercalation : The thiophene ring may intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on breast cancer cell lines (MCF-7), demonstrating significant cytotoxicity:
- IC50 Values : The compound showed an IC50 value ranging from 23.2 to 49.9 μM against various cancer cell lines.
- Apoptosis Induction : Treatment resulted in a substantial reduction in cell viability and increased early and late apoptotic cell populations.
Table 1: Antitumor Activity Evaluation
Compound | IC50 (μM) | Cell Line | Effect |
---|---|---|---|
Compound 4 | 23.2 | MCF-7 | Induces apoptosis |
Compound X | 49.9 | MCF-7 | Moderate activity |
In Vivo Studies
In vivo studies demonstrated that the compound effectively inhibited tumor growth in animal models:
- Tumor Weight Reduction : A significant decrease in solid tumor mass was observed when treated with the compound compared to control groups.
Table 2: In Vivo Tumor Growth Inhibition
Treatment | Tumor Weight (mg) | Reduction (%) |
---|---|---|
Control | 155 | - |
Compound 4 | 70 | 54 |
5-FU | 50 | 67 |
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-2-22-17(21)14-12-4-3-5-13(12)23-16(14)19-15(20)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQDLSQIJBACEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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